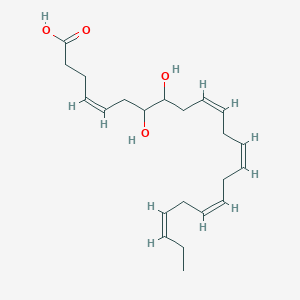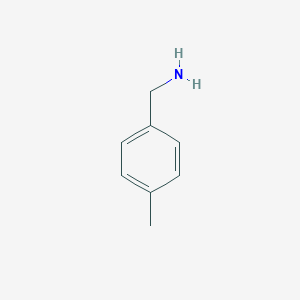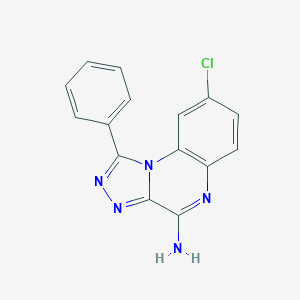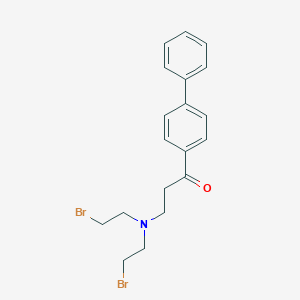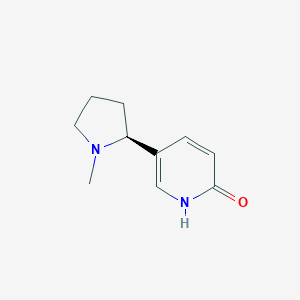
(S)-6-Hydroxynicotin
Übersicht
Beschreibung
(S)-6-Hydroxynicotine is a chiral derivative of nicotine, specifically hydroxylated at the sixth position of the pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and neuropharmacology. The presence of the hydroxyl group introduces unique chemical properties that differentiate it from nicotine.
Wissenschaftliche Forschungsanwendungen
(S)-6-Hydroxynicotine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors, providing insights into receptor function and signaling pathways.
Medicine: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter release.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
The primary targets of (S)-6-Hydroxynicotine are yet to be definitively identified. It is known that nicotine and its derivatives often interact with nicotinic acetylcholine receptors (nachrs), which play crucial roles in the nervous system . These receptors are involved in various physiological processes, including cognition, memory, pain, and control of heart rate .
Mode of Action
(S)-6-Hydroxynicotine, like other nicotine derivatives, is likely to bind to nAChRs, triggering a series of cellular responses . The binding of the compound to these receptors can lead to the opening of ion channels, allowing the flow of ions across the cell membrane. This ion movement can then trigger further cellular responses, including the activation of various intracellular signaling pathways .
Biochemical Pathways
For instance, the activation of these receptors can lead to the release of various neurotransmitters, influencing neuronal communication and potentially affecting processes such as learning and memory .
Pharmacokinetics
Nicotine is known to be rapidly absorbed and distributed throughout the body, and it is metabolized primarily in the liver . The bioavailability of (S)-6-Hydroxynicotine would likely be influenced by factors such as its chemical structure, the route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of (S)-6-Hydroxynicotine are likely to be diverse, given the wide range of processes influenced by nAChRs. These effects could potentially include changes in neuronal excitability, alterations in neurotransmitter release, and modulation of various cellular signaling pathways . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-6-Hydroxynicotine. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . Additionally, individual factors, such as genetic variations and the presence of other drugs, can influence the compound’s pharmacokinetics and pharmacodynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Hydroxynicotine typically involves the hydroxylation of nicotine. One common method is the enzymatic hydroxylation using cytochrome P450 enzymes. This process can be carried out under mild conditions, making it suitable for laboratory-scale synthesis. Another approach involves chemical hydroxylation using reagents such as osmium tetroxide or potassium permanganate, followed by reduction to yield the desired product.
Industrial Production Methods: For industrial-scale production, biocatalytic methods are often preferred due to their specificity and efficiency. The use of genetically engineered microorganisms expressing cytochrome P450 enzymes can facilitate the large-scale production of (S)-6-Hydroxynicotine with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-6-Hydroxynicotine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to nicotine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium dichromate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using thionyl chloride or alkylation using alkyl halides.
Major Products:
Oxidation: Formation of 6-ketonicotine.
Reduction: Regeneration of nicotine.
Substitution: Formation of 6-halonicotine or 6-alkylnicotine.
Vergleich Mit ähnlichen Verbindungen
Nicotine: The parent compound, lacking the hydroxyl group.
6-Ketonicotine: An oxidized derivative of (S)-6-Hydroxynicotine.
6-Halonicotine: A halogenated derivative.
Uniqueness: (S)-6-Hydroxynicotine is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a research tool, distinguishing it from other nicotine derivatives.
Eigenschaften
IUPAC Name |
5-[(2S)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRCOGLZUCICIV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331409 | |
| Record name | l-6-Hydroxynicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10516-09-3 | |
| Record name | l-6-Hydroxynicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




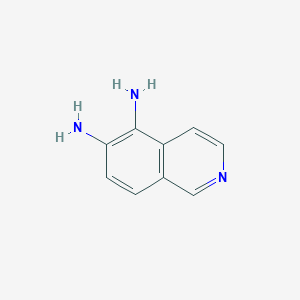
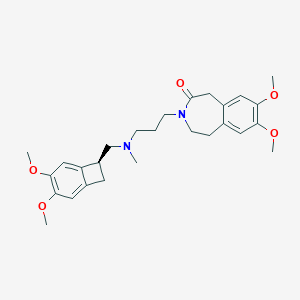
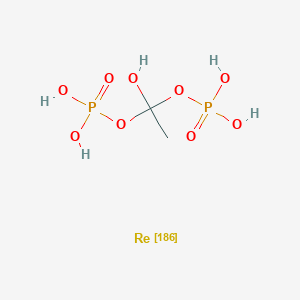
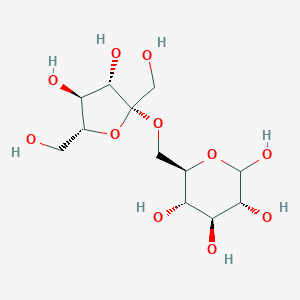
![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)
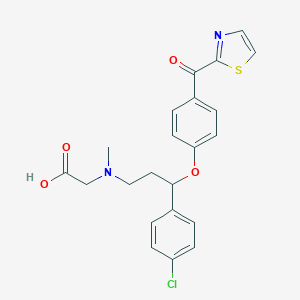
![[S-(R*,R*)]-2-[2-tert-Butyloxycarbonylamino-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester](/img/structure/B130913.png)

